REACTION_CXSMILES
|
O.C([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+].[CH3:10][O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N+:19]([O-])=O>CO.CCOCC>[CH3:10][O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[NH2:19] |f:1.2.3,4.5|
|
Name
|
Fe(CO)4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
633 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
Fe(CO)4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
COCC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The total reaction mixture
|
Type
|
ADDITION
|
Details
|
is poured onto a silica gel column
|
Type
|
WASH
|
Details
|
is eluted with ether
|
Type
|
CUSTOM
|
Details
|
Thereafter, the ether phase is evaporated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
It is filtered under suction over silica gel
|
Type
|
CUSTOM
|
Details
|
the solvent is then evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography with hexane and methylene chloride
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COCC1=C(N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |